methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable pyrrole derivative under acidic conditions, followed by esterification with methyl benzoate. The reaction conditions often require a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and thiabendazole.
Pyrrole derivatives: Such as pyrrolidine and pyrroloquinoline quinone.
Uniqueness
Methyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combined benzimidazole and pyrrole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
Methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Compound Overview
Chemical Structure:
The compound features a benzimidazole moiety fused with a pyrrole ring and a benzoate group. Its structure can be represented as:
IUPAC Name:
this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with appropriate aldehydes. Subsequent steps involve the introduction of the pyrrole and benzoate groups through various chemical reactions, including oxidation and substitution reactions.
Anticancer Properties
Research has indicated that derivatives of benzimidazole and pyrrole exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
Case Study:
A study published in 2020 demonstrated that a related compound exhibited cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 12 µM, indicating strong potential for further development as an anticancer agent .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of vital enzymes .
Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission.
Research Findings:
In a study assessing various derivatives, this compound demonstrated an IC50 value of 0.59 µM against AChE, indicating its potential utility in treating conditions like Alzheimer's disease .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is particularly noted for its ability to bind to active sites on enzymes, inhibiting their activity effectively. This binding can lead to reduced enzyme activity and subsequent biological effects.
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C19H16N4O3/c1-26-19(25)11-6-8-12(9-7-11)23-10-15(24)16(17(23)20)18-21-13-4-2-3-5-14(13)22-18/h2-9,20,24H,10H2,1H3,(H,21,22) |
InChI Key |
DTCXZAKDAMEULI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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